molecular formula C11H12BrNO3S B12049770 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B12049770
M. Wt: 318.19 g/mol
InChI Key: CBJPEGRDIKVMIO-UHFFFAOYSA-N
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Description

2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C11H12BrNO3S It is characterized by the presence of a bromophenyl group, a carbamoyl group, and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the reaction of 4-bromobenzylamine with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting intermediate is then treated with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The sulfanyl group may participate in redox reactions, influencing the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamoyl and sulfanyl groups distinguishes it from other bromophenyl derivatives, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

CBJPEGRDIKVMIO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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